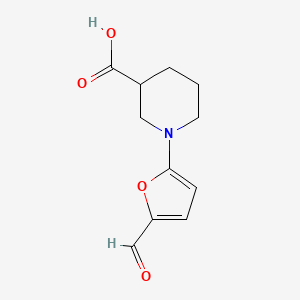

![molecular formula C25H21NO4 B2736688 Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate CAS No. 533868-07-4](/img/structure/B2736688.png)

Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

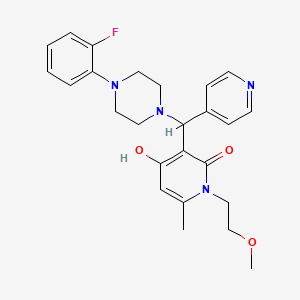

Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB belongs to the class of benzazepine derivatives, and its synthesis method involves the condensation of 6-chloro-2-nitrobenzoic acid with 2-aminobenzoic acid, followed by reduction and esterification.

Scientific Research Applications

Synthesis and Molecular Structure

The title compound, "butyl 4-[(9-oxoxanthen-3-yl)-carbonyloxy]benzoate," has been obtained through an intramolecular cyclization process, showcasing its relevance in organic synthesis and structural chemistry. The study of its crystal and molecular structures reveals the planarity of the xanthone group and the specific molecular packing, highlighting its potential utility in material science and molecular engineering (R. Centore, M. R. Ciajolo, A. Tuzi, H. Kricheldorf, 1995).

Pharmaceutical Synthesis

A practical method for synthesizing an orally active CCR5 antagonist showcases the application of similar compounds in drug development. The synthesis involves esterification followed by a Claisen type reaction, highlighting the compound's significance in synthesizing pharmaceutical agents with potential applications in treating diseases such as HIV (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).

Organotin Chemistry

The study on oxo carboxylate tin ladder clusters introduces a new structural class of organotin compounds, illustrating the compound's role in developing materials with unique chemical and physical properties. Such materials could find applications in catalysis, polymer science, and possibly as antifouling agents (R. R. Holmes, C. Schmid, V. Chandrasekhar, R. O. Day, J. M. Holmes, 1987).

properties

IUPAC Name |

butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-2-3-16-30-25(29)17-12-14-18(15-13-17)26-23(27)21-10-6-4-8-19(21)20-9-5-7-11-22(20)24(26)28/h4-15H,2-3,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUKCROGYVNNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-1-methyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2736610.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)acrylamide](/img/structure/B2736613.png)

![1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2736616.png)

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2736623.png)